N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester
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Overview
Description
N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester is a specialized compound used primarily in biochemical and chemical research. This compound is known for its reactivity and utility in peptide synthesis and protein modification, making it a valuable tool in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester typically involves the reaction of N-hydroxysuccinimide with pentafluorobenzoylmethionylglycine. The process often requires an activating reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive intermediate . The reaction is usually carried out in an anhydrous solvent to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, solvent purity, and reagent quality, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester primarily undergoes substitution reactions, particularly with primary amines. This reactivity is due to the presence of the N-hydroxysuccinimide ester group, which facilitates the formation of stable amide bonds .
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, which react under mild conditions (pH 7-9) to form amide bonds . The reactions are typically carried out in aqueous or organic solvents, depending on the specific application .
Major Products
The major products formed from these reactions are amide-linked compounds, which are often used in peptide synthesis and protein modification .
Scientific Research Applications
N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester involves the formation of a reactive ester intermediate that readily reacts with primary amines to form stable amide bonds . This reactivity is crucial for its applications in peptide synthesis and protein modification .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide (NHS) esters: Commonly used in peptide synthesis and protein modification.
Sulfo-NHS: A water-soluble analog of NHS, used in similar applications but with improved solubility.
Hydroxybenzotriazole (HOBt): Another activating reagent used in peptide synthesis.
Uniqueness
N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester is unique due to the presence of the pentafluorobenzoyl group, which enhances its reactivity and stability compared to other NHS esters . This makes it particularly useful in applications requiring high reactivity and stability.
Properties
CAS No. |
83800-45-7 |
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Molecular Formula |
C18H16F5N3O6S |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-4-methylsulfanyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]butanoyl]amino]acetate |
InChI |
InChI=1S/C18H16F5N3O6S/c1-33-5-4-7(17(30)24-6-10(29)32-26-8(27)2-3-9(26)28)25-18(31)11-12(19)14(21)16(23)15(22)13(11)20/h7H,2-6H2,1H3,(H,24,30)(H,25,31)/t7-/m0/s1 |
InChI Key |
HZCMYWNNRKQTET-ZETCQYMHSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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